3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one
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Overview
Description
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a triazine ring substituted with piperidine groups, a phenyl group, and a thiazolanone moiety, making it a unique molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, piperidine, and 2-phenyl-1,3-thiazolan-4-one.
Step 1: Cyanuric chloride is reacted with piperidine in the presence of a base like triethylamine to form 4,6-dipiperidino-1,3,5-triazine.
Step 2: The intermediate 4,6-dipiperidino-1,3,5-triazine is then reacted with 2-phenyl-1,3-thiazolan-4-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Techniques like microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolanone moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield piperidine derivatives and phenylthiazolanone .
Scientific Research Applications
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which can be useful in treating neurological disorders.
Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may have similar applications.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.
Pathways Involved: By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other mood disorders.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
4,6-Diphenyl-1,3,5-triazine: Similar triazine core but with phenyl groups instead of piperidine.
4,6-Dimorpholino-1,3,5-triazine: Contains morpholine groups instead of piperidine
Uniqueness
3-[[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one is unique due to its combination of piperidine and thiazolanone moieties, which confer distinct chemical and biological properties. Its potential as a monoamine oxidase inhibitor sets it apart from other triazine derivatives .
Properties
Molecular Formula |
C22H29N7OS |
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Molecular Weight |
439.6g/mol |
IUPAC Name |
3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H29N7OS/c30-18-16-31-19(17-10-4-1-5-11-17)29(18)26-20-23-21(27-12-6-2-7-13-27)25-22(24-20)28-14-8-3-9-15-28/h1,4-5,10-11,19H,2-3,6-9,12-16H2,(H,23,24,25,26) |
InChI Key |
BMHIHAWGPRMTDW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN3C(SCC3=O)C4=CC=CC=C4)N5CCCCC5 |
Origin of Product |
United States |
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